
L-Histidine-15N (hydrochloride hydrate)
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Overview
Description
L-Histidine-15N (hydrochloride hydrate): is a stable isotope-labeled compound of L-Histidine hydrochloride hydrate. It is an endogenous metabolite and is used extensively in scientific research. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it particularly useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Histidine-15N (hydrochloride hydrate) is synthesized by incorporating nitrogen-15 into L-Histidine hydrochloride hydrate. The process involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis of L-Histidine .
Industrial Production Methods: The industrial production of L-Histidine-15N (hydrochloride hydrate) typically involves the fermentation of microorganisms that are capable of incorporating nitrogen-15 into their metabolic pathways. This is followed by the extraction and purification of the labeled L-Histidine .
Chemical Reactions Analysis
Types of Reactions: L-Histidine-15N (hydrochloride hydrate) can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents like acyl chlorides and anhydrides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of histidine derivatives with modified imidazole rings .
Scientific Research Applications
Scientific Research Applications
L-Histidine-15N has diverse applications across several scientific domains:
Metabolic Studies
L-Histidine-15N is extensively used as a tracer in metabolic studies to investigate metabolic pathways and dynamics. The nitrogen-15 label enables researchers to track the incorporation and transformation of histidine within biological systems using techniques such as:
Technique | Description |
---|---|
Nuclear Magnetic Resonance (NMR) | Allows visualization of metabolic pathways through isotopic labeling. |
Mass Spectrometry (MS) | Facilitates the identification and quantification of metabolites. |
Stable Isotope Resolved Metabolomics (SIRM) | Provides insights into metabolic fluxes and pathways. |
Protein Structure and Function Studies
The compound is utilized in structural biology to study protein interactions and dynamics. NMR spectroscopy is particularly valuable for understanding the conformational states of proteins:
- Case Study: A study demonstrated that weak 15N homonuclear scalar couplings could be measured, providing evidence for hydrogen-bonding interactions involving histidine residues in proteins .
Pharmacokinetic Studies
In medicine, L-Histidine-15N is employed to understand drug metabolism and distribution:
- Application: It helps elucidate how drugs interact with biological systems by tracing their metabolic fates through labeled amino acids.
Industrial Applications
The compound finds applications in drug development and quality control processes:
- Use Case: It is used to ensure the consistency and reliability of drug formulations by tracking the incorporation of amino acids in synthesized compounds.
Mechanism of Action
The mechanism of action of L-Histidine-15N (hydrochloride hydrate) involves its incorporation into biological molecules, allowing researchers to track and study metabolic pathways. The nitrogen-15 label provides a unique marker that can be detected using various analytical techniques, such as NMR spectroscopy. This helps in understanding the dynamics and interactions of histidine in biological systems .
Comparison with Similar Compounds
L-Histidine-13C6,15N3 (hydrochloride hydrate): Labeled with both carbon-13 and nitrogen-15.
L-Histidine-15N3 (hydrochloride monohydrate): Labeled with three nitrogen-15 atoms
Uniqueness: L-Histidine-15N (hydrochloride hydrate) is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studies involving nitrogen metabolism and protein dynamics. Its stable isotope labeling allows for precise tracking and quantification in various research applications .
Biological Activity
L-Histidine-15N (hydrochloride hydrate) is a stable isotope-labeled form of the amino acid L-Histidine, distinguished by the incorporation of the nitrogen-15 isotope. This compound plays a vital role in various biological processes, including protein synthesis, enzyme function, and metabolic pathways. The unique isotopic labeling allows researchers to conduct detailed studies on metabolic dynamics and protein interactions through advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy.
- Chemical Formula : C₆H₉N₃O₂·HCl·H₂O
- Molecular Weight : Approximately 212.61 g/mol
- Appearance : White crystalline powder, soluble in water
- Purity : Typically ≥ 98% .
Biological Functions
L-Histidine is classified as an essential amino acid, meaning it must be obtained through diet. Its biological activities include:
- Protein Synthesis : It serves as a building block for proteins, contributing to structural and functional roles in cells.
- Histamine Production : L-Histidine is a precursor for histamine, a neurotransmitter involved in immune responses and gastric acid secretion.
- Metal Coordination : The imidazole side chain of histidine can coordinate metal ions, which is crucial for enzyme activity and protein stability .
Metabolic Pathways
The incorporation of nitrogen-15 into L-Histidine allows researchers to trace its metabolic pathways effectively. Studies utilizing L-Histidine-15N have shown:
- Enhanced Tracking in Metabolism : The nitrogen-15 label facilitates the tracing of histidine's incorporation into proteins and its subsequent effects on biological functions.
- Dynamic Studies : NMR spectroscopy reveals insights into the mobility and interactions of histidine side chains within proteins .
Study 1: Histidine's Role in Cellular Uptake of Hydrogen Peroxide
A study investigated the interaction between L-Histidine and hydrogen peroxide (H₂O₂). It was found that L-Histidine enhances the clastogenic effects of H₂O₂ by promoting its uptake into cells. The study demonstrated that cells treated with a combination of L-Histidine and H₂O₂ exhibited increased formation of oxidative DNA damage markers compared to those treated with H₂O₂ alone. This suggests that active transport mechanisms are involved in the enhanced cellular uptake facilitated by L-Histidine .
Study 2: NMR Analysis of Histidine Side Chains
Another research focused on the mobility of histidine side chains using 15N NMR spectroscopy. The findings indicated that certain histidine residues exhibit restricted mobility when interacting with zinc ions in DNA-binding proteins. This restriction is crucial for understanding how histidine contributes to protein-DNA interactions and overall protein function .
Research Findings Summary
Q & A
Basic Research Questions
Q. How is isotopic purity confirmed during the synthesis of L-Histidine-15N hydrochloride hydrate?
Methodological Answer: Isotopic purity is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For 15N-labeled compounds, high-resolution NMR (e.g., ¹⁵N-NMR at 50.9 MHz) quantifies isotopic enrichment by analyzing peak splitting patterns and integration ratios. Cross-reference with elemental analysis (EA) to confirm nitrogen content and rule out isotopic dilution. Ensure synthesis protocols exclude unlabeled nitrogen sources, and use controlled hydrolysis of 15N-enriched precursors (e.g., ammonia-15N) during histidine biosynthesis .
Q. What standardized methods assess purity and related substances in L-Histidine-15N hydrochloride hydrate?
Methodological Answer:
- Thin-layer chromatography (TLC): Dissolve 0.10 g in 10 mL water, spot 5 µL on silica gel plates, and develop with 1-propanol:ammonia (28:67). Dry at 80°C, spray with ninhydrin (1% in methanol:acetic acid), and quantify impurities against a diluted standard (0.2% w/v) .
- Heavy metal testing: Ash 1.0 g sample, dissolve residue in nitric acid, and compare against lead standards (≤10 ppm) via atomic absorption spectroscopy (AAS) .
- Loss on drying: Dry 1.0 g at 105°C for 3 hours; weight loss ≤1.0% confirms hydrate stability .
Q. How to design metabolic studies tracking 15N-labeled histidine in cellular systems?
Methodological Answer:
- Cell culture protocol: Supplement media with 1–10 mM L-Histidine-15N hydrochloride hydrate. Pre-deplete endogenous histidine to ensure isotopic uptake.
- Extraction and analysis: Lyse cells, isolate proteins, and hydrolyze with 6 M HCl (110°C, 24 hrs). Derivatize hydrolyzates with AccQ-Tag reagents and quantify 15N incorporation via LC-MS/MS. Normalize data to unlabeled controls to account for natural isotope abundance .
Advanced Research Questions
Q. How does hydrate morphology affect the physicochemical properties of L-Histidine-15N hydrochloride hydrate?
Methodological Answer: Hydrate morphology (e.g., isolated vs. channel hydrates) influences solubility and stability.
- X-ray diffraction (XRD): Resolve crystal structure to classify hydrate type (e.g., ion-coordinated vs. channel) .
- Thermogravimetric analysis (TGA): Heat samples at 2°C/min to 200°C; mass loss steps correlate with hydrate water release. Compare with dynamic vapor sorption (DVS) to assess hygroscopicity under variable humidity .
- Impact on experiments: Channel hydrates may exhibit faster dissolution but lower thermal stability, requiring controlled storage (e.g., -20°C, desiccated) .
Q. What advanced techniques resolve contradictions in hydrate stability data under varying conditions?
Methodological Answer:
- High-pressure differential scanning calorimetry (HP-DSC): Analyze phase transitions under controlled pressure (e.g., 50 bar) to simulate deep-sea or geological hydrate environments .
- Solid-state NMR (ssNMR): Use ¹H-¹⁵N cross-polarization magic-angle spinning (CP-MAS) to probe hydrogen bonding networks and hydrate-water interactions in crystalline vs. amorphous phases .
- Molecular dynamics (MD) simulations: Model water mobility in hydrate lattices to predict stability under thermal stress or mechanical agitation .
Q. How to optimize NMR parameters for quantifying 15N enrichment in complex biological matrices?
Methodological Answer:
- Pulse sequence selection: Use inverse-gated decoupling in ¹⁵N-NMR to suppress NOE effects. Set relaxation delay (D1) ≥5×T₁ (typically 3–5 sec for ¹⁵N).
- Sensitivity enhancement: Employ cryoprobes or dynamic nuclear polarization (DNP) for low-concentration samples.
- Data validation: Spike samples with ¹⁵N-enriched internal standards (e.g., ¹⁵N-glycine) to correct for signal drift. Cross-validate with isotope ratio mass spectrometry (IRMS) for absolute quantification .
Properties
Molecular Formula |
C6H12ClN3O3 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1;; |
InChI Key |
CMXXUDSWGMGYLZ-KFNDHIBDSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2].O.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origin of Product |
United States |
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